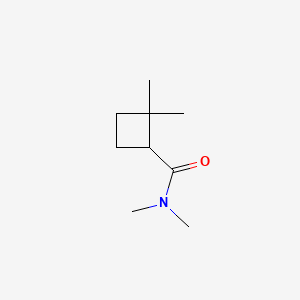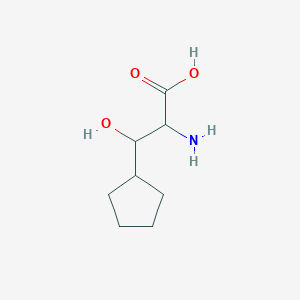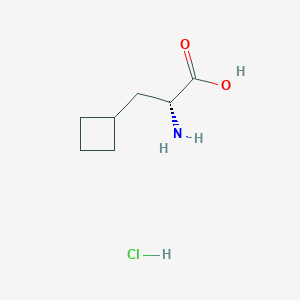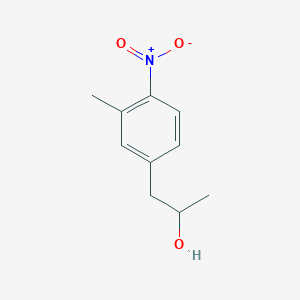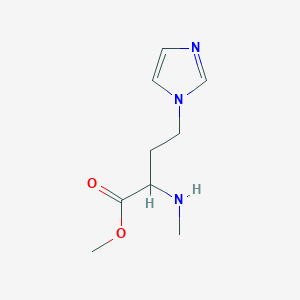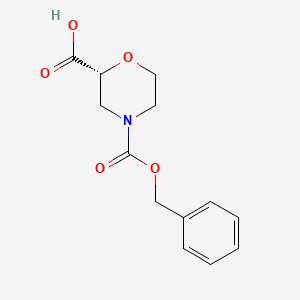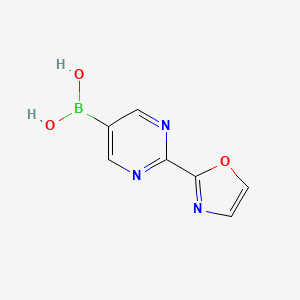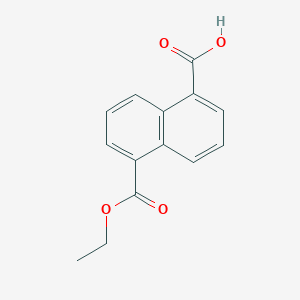
5-(Ethoxycarbonyl)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxycarbonyl)-1-naphthoic acid is an organic compound with a naphthalene ring structure substituted with an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an ethyl ester intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Esterification of 1-naphthoic acid with ethanol.
- Purification of the intermediate product.
- Hydrolysis of the ester to obtain the final product.
- Crystallization and drying to achieve the desired purity and form.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-1-naphthoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxycarbonyl group can participate in esterification or other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(Methoxycarbonyl)-1-naphthoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
5-(Ethoxycarbonyl)-2-naphthoic acid: Similar structure but with the ethoxycarbonyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness
5-(Ethoxycarbonyl)-1-naphthoic acid is unique due to the specific positioning of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
LLUFDOABZGKCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





